Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This compound, with its unique structure, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to other benzodiazepines.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to receptors in the central nervous system, similar to other benzodiazepines.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4,9-trimethyl- is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
CAS No. |
113597-52-7 |
---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,4,9-trimethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C14H15N3/c1-8-6-9(2)17-14-12(15-8)5-4-11-7-10(3)16-13(11)14/h4-5,7,16H,6H2,1-3H3 |
InChI Key |
SAMLPJHOPRHIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2)C=C(N3)C)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.